omega-3 Arachidonic Acid methyl ester

Übersicht

Beschreibung

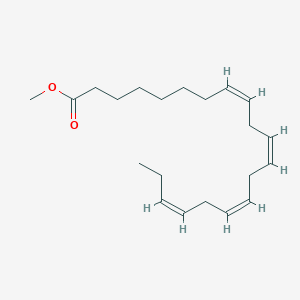

omega-3 Arachidonic Acid methyl ester is a methyl ester derivative of eicosatetraenoic acid, a polyunsaturated fatty acid. This compound is characterized by its four cis double bonds located at the 8th, 11th, 14th, and 17th positions of the carbon chain. It is commonly found in marine oils and is known for its potential health benefits, particularly in the context of anti-inflammatory and cardiovascular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of omega-3 Arachidonic Acid methyl ester typically involves the esterification of eicosatetraenoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the extraction of eicosatetraenoic acid from marine sources, followed by its esterification. The process may include steps such as purification, concentration, and esterification under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

omega-3 Arachidonic Acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated methyl esters.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

omega-3 Arachidonic Acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its anti-inflammatory and cardiovascular benefits.

Industry: Utilized in the formulation of dietary supplements and functional foods.

Wirkmechanismus

The mechanism by which omega-3 Arachidonic Acid methyl ester exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5Z,8Z,11Z,14Z)-Eicosatetraenoic Acid Methyl Ester: Another isomer with double bonds at different positions.

(9Z,12Z,15Z)-Octadecatrienoic Acid Methyl Ester: A shorter chain analog with three double bonds.

Uniqueness

omega-3 Arachidonic Acid methyl ester is unique due to its specific double bond configuration, which influences its biological activity and stability. This configuration allows it to be a more effective precursor to certain bioactive lipids compared to other similar compounds.

Biologische Aktivität

Omega-3 Arachidonic Acid Methyl Ester (O3AA-ME) is a methyl ester derivative of arachidonic acid, a polyunsaturated fatty acid (PUFA) that plays a crucial role in various biological processes. This compound is particularly interesting due to its potential anti-inflammatory properties and its role in modulating the eicosanoid profile in the human body. This article will explore the biological activity of O3AA-ME, focusing on its pharmacokinetics, effects on inflammation, and implications for health.

- Molecular Formula : C21H34O2

- Molecular Weight : 318.493 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 403.9 °C at 760 mmHg

- Flash Point : 102 °C

Pharmacokinetics

A study comparing different ester forms of omega-3 fatty acids found that the absorption of omega-3 fatty acids is significantly influenced by their chemical structure. In particular, when administered in the form of monoacylglycerol (MAG), the plasma concentrations of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) were substantially higher compared to ethyl esters (EE) . This suggests that O3AA-ME may exhibit enhanced bioavailability, leading to more pronounced biological effects.

Anti-inflammatory Effects

One of the most notable biological activities of omega-3 fatty acids, including O3AA-ME, is their anti-inflammatory action. Omega-3 fatty acids are known to compete with arachidonic acid for enzymatic pathways, leading to a reduction in pro-inflammatory eicosanoids .

Key Findings:

- Omega-3 fatty acids can decrease the production of inflammatory cytokines and reactive oxygen species (ROS) during high-intensity exercise .

- Supplementation with omega-3 fatty acids has been shown to reduce lipopolysaccharide-induced prostaglandin E2 secretion, indicating a dampening effect on immune responses involved in allergic inflammation .

Eicosanoid Profile Modulation

The modulation of the eicosanoid profile is critical for understanding the health implications of O3AA-ME. Eicosanoids derived from omega-3 fatty acids tend to have anti-inflammatory properties compared to those derived from arachidonic acid.

Table 1: Comparison of Eicosanoid Profiles

| Fatty Acid Source | Type of Eicosanoid | Biological Effect |

|---|---|---|

| Arachidonic Acid | Pro-inflammatory | Increases inflammation |

| Eicosapentaenoic Acid (EPA) | Resolvin E | Anti-inflammatory |

| Docosahexaenoic Acid (DHA) | Protectin D | Anti-inflammatory |

Research indicates that increasing dietary intake of omega-3 fatty acids shifts the balance from arachidonic acid-derived eicosanoids towards those derived from EPA and DHA, which are associated with reduced inflammation and improved cardiovascular health .

Case Studies and Clinical Trials

Several clinical studies have investigated the effects of omega-3 supplementation on various health outcomes.

- Cardiovascular Health : A study involving healthy volunteers demonstrated that supplementation with EPA/DHA significantly altered the eicosanoid profile, increasing levels of anti-inflammatory metabolites while decreasing pro-inflammatory ones .

- Pregnancy Outcomes : Research showed that omega-3 supplementation during pregnancy led to decreased levels of arachidonic acid in plasma phospholipids and reduced inflammatory responses to stimuli .

Eigenschaften

IUPAC Name |

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQGIWOBGITZPC-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694022 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132712-70-0 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.